Potassium tellurate

Description

Properties

IUPAC Name |

dipotassium;tellurate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2O4Te/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRYZMQPLOIHRP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

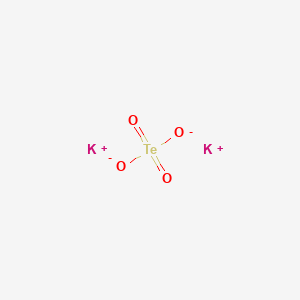

[O-][Te](=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O4Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301337588 | |

| Record name | Potassium tellurate (K2TeO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15571-91-2 | |

| Record name | Potassium tellurate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015571912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium tellurate (K2TeO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium tetraoxotellurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM TELLURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/131KR62AB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Potassium Tellurate and Potassium Tellurite for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of potassium tellurate (B1236183) (K₂TeO₄) and potassium tellurite (B1196480) (K₂TeO₃). It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of these two inorganic compounds. This document outlines their distinct physical and chemical characteristics, explores their reactivity and stability, and delves into their toxicological profiles. Furthermore, it includes detailed experimental protocols for their synthesis and analysis, and discusses their known biological effects, including interactions with cellular pathways. All quantitative data is summarized in comparative tables, and logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a clear and concise understanding.

Introduction

Potassium tellurate and potassium tellurite are two inorganic compounds of potassium and tellurium in different oxidation states. Potassium tellurite, with tellurium in the +4 oxidation state, is a well-known selective agent in microbiology for the isolation of certain pathogenic bacteria.[1] this compound, containing tellurium in the +6 oxidation state, is a powerful oxidizing agent. While both compounds have established applications, their distinct chemical properties give rise to different biological activities and potential therapeutic applications, as well as varying toxicological concerns. This guide aims to provide a thorough comparative analysis to aid researchers in their work with these compounds.

Physical and Chemical Properties

The fundamental differences in the oxidation state of tellurium in this compound and potassium tellurite lead to distinct physical and chemical properties. These are summarized in the tables below for easy comparison.

Table 1: General and Physical Properties

| Property | This compound (K₂TeO₄) | Potassium Tellurite (K₂TeO₃) |

| Synonyms | Dithis compound | Dipotassium tellurite, this compound(IV)[1][2] |

| Molecular Formula | K₂TeO₄ | K₂TeO₃ |

| Molecular Weight | 269.80 g/mol | 253.79 g/mol [3] |

| Appearance | White crystalline powder | White hygroscopic granular powder[1][4] |

| Melting Point | Decomposes | Decomposes at 460-470 °C[4] |

| Solubility in Water | Soluble | Soluble[1][4] |

| Crystal Structure | Information not readily available | Monoclinic[5] |

Table 2: Chemical and Reactivity Data

| Property | This compound (K₂TeO₄) | Potassium Tellurite (K₂TeO₃) |

| Oxidation State of Te | +6 | +4 |

| Reactivity | Strong oxidizing agent | Reducing agent, can be oxidized to tellurate |

| Stability | Stable under normal conditions | Hygroscopic, absorbs moisture from the air[1] |

Synthesis and Purification

The synthesis of high-purity this compound and potassium tellurite is crucial for reproducible experimental results. The following sections detail common laboratory-scale synthesis and purification protocols.

Synthesis of Potassium Tellurite (K₂TeO₃)

A common method for the synthesis of potassium tellurite involves the reaction of tellurium dioxide with potassium hydroxide (B78521).[6]

Experimental Protocol:

-

Reaction Setup: In a fume hood, dissolve a stoichiometric amount of tellurium dioxide (TeO₂) in a solution of potassium hydroxide (KOH) with stirring. The reaction can be represented as: TeO₂ + 2KOH → K₂TeO₃ + H₂O

-

Heating and Concentration: Gently heat the solution to facilitate the reaction and then concentrate the solution by evaporation to induce crystallization.

-

Crystallization and Isolation: Allow the solution to cool to room temperature, promoting the formation of potassium tellurite crystals. The crystals can be isolated by vacuum filtration.

-

Washing and Drying: Wash the collected crystals with a small amount of cold deionized water to remove any unreacted starting materials and soluble impurities. Dry the purified crystals in a desiccator over a suitable drying agent.

Synthesis of this compound (K₂TeO₄)

This compound can be synthesized by the oxidation of potassium tellurite or through the reaction of telluric acid with potassium hydroxide.[7]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve potassium tellurite (K₂TeO₃) in deionized water.

-

Oxidation: Add a strong oxidizing agent, such as hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄), dropwise to the potassium tellurite solution while stirring. The reaction should be monitored to ensure complete oxidation of the tellurite to tellurate.

-

Purification: The resulting this compound can be purified by recrystallization from water. Dissolve the crude product in a minimum amount of hot deionized water and allow it to cool slowly to form pure crystals.

-

Isolation and Drying: Isolate the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

Analytical Methods

Accurate quantification and characterization of this compound and potassium tellurite are essential for research and development.

Quantitative Analysis of Potassium Tellurite

A straightforward spectrophotometric method can be used for the quantification of tellurite in solutions. This method is based on the reduction of tellurite to elemental tellurium, which can be measured by its absorbance.

Experimental Protocol:

-

Sample Preparation: Prepare a series of standard solutions of known potassium tellurite concentrations.

-

Reduction: Treat the standard solutions and the unknown sample with a reducing agent, such as sodium borohydride (B1222165) (NaBH₄). This will reduce the tellurite ions (TeO₃²⁻) to elemental tellurium (Te⁰), which forms a colloidal suspension.

-

Spectrophotometric Measurement: Measure the absorbance of the resulting elemental tellurium suspension at a specific wavelength (e.g., 400 nm) using a spectrophotometer.

-

Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations. The concentration of the unknown sample can then be determined from its absorbance using the calibration curve.

Characterization Techniques

Various analytical techniques can be employed to characterize the purity and structure of both this compound and potassium tellurite:

-

X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the synthesized compounds.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the tellurate and tellurite anions.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For accurate determination of the elemental composition and to detect any trace metal impurities.

Toxicology and Biological Effects

The biological effects and toxicity of this compound and potassium tellurite are of significant interest, particularly in the context of drug development.

Table 3: Toxicological Data

| Compound | Acute Oral LD50 (Rat) | Known Toxic Effects |

| This compound | Data not readily available | Expected to be toxic due to the presence of tellurium. |

| Potassium Tellurite | 100 mg/kg[8] | Toxic if swallowed, causes skin and eye irritation.[1] Induces oxidative stress in cells. |

Mechanism of Toxicity of Potassium Tellurite

The toxicity of potassium tellurite, particularly in microorganisms, is attributed to its ability to act as a strong oxidizing agent within the cell. This leads to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals, which can cause significant damage to cellular components including proteins, lipids, and DNA. This mechanism of inducing oxidative stress is a key factor in its antimicrobial activity.

Effects on Cellular Signaling Pathways

The interaction of this compound and potassium tellurite with mammalian cellular signaling pathways is an area of active research. While specific pathways have not been fully elucidated, the induction of oxidative stress by potassium tellurite suggests potential interference with redox-sensitive signaling cascades.

Diagram 1: Hypothetical Cellular Response to Potassium Tellurite Exposure

Caption: A simplified workflow illustrating the proposed mechanism of potassium tellurite toxicity.

Applications in Research and Drug Development

The distinct properties of this compound and potassium tellurite lend them to various applications in scientific research and have potential implications for drug development.

-

Potassium Tellurite: Its well-established antimicrobial properties make it a valuable tool in microbiology for the selective isolation of bacteria.[1] Furthermore, its ability to induce oxidative stress could be explored in the context of developing novel anticancer agents, as many cancer cells are more susceptible to oxidative damage than normal cells.

-

This compound: As a strong oxidizing agent, this compound has potential applications in chemical synthesis and as a component in various materials. Its biological effects are less studied than those of potassium tellurite, presenting an opportunity for further research into its potential therapeutic or toxicological properties.

Conclusion

This compound and potassium tellurite are inorganic compounds with significantly different chemical and biological properties, primarily due to the different oxidation states of tellurium. Potassium tellurite is a moderately toxic compound that induces oxidative stress, a property that is harnessed for its antimicrobial applications and could be explored for therapeutic purposes. This compound, a stronger oxidizing agent, remains less characterized in terms of its biological effects. This guide provides a foundational understanding of these compounds, offering detailed protocols and comparative data to support further research and development in various scientific disciplines.

References

- 1. Bacterial Toxicity of Potassium Tellurite: Unveiling an Ancient Enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. Bacterial toxicity of potassium tellurite: unveiling an ancient enigma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potassium tellurite | K2O3Te | CID 65186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. neogen.com [neogen.com]

- 6. potassium tellurite | SGD [yeastgenome.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Bacterial Toxicity of Potassium Tellurite: Unveiling an Ancient Enigma | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Synthesis and Structural Analysis of Potassium Tellurate (K₂TeO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of potassium tellurate (B1236183) (K₂TeO₄). It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies and structural data essential for the application and further study of this inorganic compound. This document outlines established synthesis protocols, presents key structural parameters derived from X-ray crystallography, and discusses the principles of spectroscopic and thermal analysis techniques relevant to the characterization of potassium tellurate.

Synthesis of this compound

The synthesis of this compound can be achieved through several chemical pathways. The most common methods involve the neutralization of telluric acid with a potassium source or the thermal decomposition of a potassium hydrogen tellurate precursor.

Neutralization of Telluric Acid

A primary method for the synthesis of this compound involves the reaction of telluric acid (H₆TeO₆) or orthotelluric acid with potassium hydroxide (B78521) (KOH). This acid-base neutralization reaction yields this compound and water. To ensure the formation of the desired product and optimize purity, careful control of the reaction conditions, such as pH, is crucial. A pH between 8 and 10 is recommended for this reaction.[1]

Experimental Protocol: Synthesis via Neutralization

-

Preparation of Reactant Solutions: Prepare a 0.05 M solution of orthotelluric acid (H₆TeO₆) in distilled water. Prepare a potassium hydroxide (KOH) solution of a specific concentration.

-

Reaction: Heat both the orthotelluric acid and potassium hydroxide solutions to boiling separately.

-

Mixing: Add 50 ml of the hot KOH solution to 50 ml of the hot orthotelluric acid solution with continuous stirring. The molar ratio of H₆TeO₆ to KOH can be varied to optimize the reaction.

-

Crystallization: Allow the resulting solution to cool, leading to the crystallization of this compound. The product can also be precipitated by the addition of a solvent such as alcohol.

-

Isolation and Drying: The crystalline product is isolated by filtration, washed with a suitable solvent, and dried.

Thermal Decomposition of Potassium Hydrogen Tellurate

An alternative route to anhydrous this compound is through the thermal decomposition of potassium hydrogen tellurate (K₂H₄TeO₆). The precursor, potassium hydrogen tellurate, is first synthesized by the reaction of orthotelluric acid and potassium hydroxide.[1]

Experimental Protocol: Synthesis via Thermal Decomposition

-

Synthesis of Potassium Hydrogen Tellurate (K₂H₄TeO₆): Follow steps 1-3 of the neutralization protocol to obtain potassium hydrogen tellurate.

-

Thermal Decomposition: Heat the synthesized potassium hydrogen tellurate (K₂H₄TeO₆) at a controlled temperature to induce the release of constitutional water, yielding anhydrous this compound (K₂TeO₄).

A Note on the Synthesis of Potassium Tellurite (B1196480) (K₂TeO₃)

It is important to distinguish this compound (K₂TeO₄), where tellurium is in the +6 oxidation state, from potassium tellurite (K₂TeO₃), where tellurium is in the +4 oxidation state. A common synthesis method for potassium tellurite involves the reaction of tellurium dioxide (TeO₂) with potassium hydroxide.[2]

Experimental Protocol: Synthesis of Potassium Tellurite (K₂TeO₃)

-

Dissolution of Tellurium Dioxide: Add tellurium dioxide (TeO₂) to water and stir to form a solution.

-

Addition of Potassium Hydroxide: Gradually add potassium hydroxide to the tellurium dioxide solution and continue stirring.

-

Evaporation and Crystallization: The resulting solution is subjected to evaporation and condensation to facilitate the crystallization of potassium tellurite.

-

Drying: The obtained potassium tellurite crystals are then dried to yield the final product.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Analysis of this compound

The structural analysis of this compound is crucial for understanding its physicochemical properties. X-ray crystallography is the definitive technique for determining its three-dimensional atomic arrangement, while spectroscopic and thermal methods provide complementary information about its bonding and stability.

X-ray Crystallography

Single-crystal X-ray diffraction studies have revealed that this compound (K₂TeO₄) crystallizes in the monoclinic crystal system with the space group P2₁/c.[3] The crystal structure consists of potassium cations (K⁺) and tellurate anions (TeO₄²⁻). In the tellurate anion, the tellurium atom is tetrahedrally coordinated to four oxygen atoms.

Crystallographic Data for this compound (K₂TeO₄)

| Parameter | Value[3] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.23 |

| b (Å) | 8.05 |

| c (Å) | 12.13 |

| α (°) | 90.00 |

| β (°) | 116.08 |

| γ (°) | 90.00 |

| Volume (ų) | 546.44 |

Selected Bond Distances for K₂TeO₄

| Bond | Distance (Å)[3] |

| K-O | 2.62 - 3.11 |

| Te-O | 1.82 - 1.83 |

Logical Relationship in Crystallographic Analysis

Caption: Logical workflow of single-crystal X-ray diffraction analysis.

Spectroscopic Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides insights into the bonding and local structure of this compound. The vibrational modes of the TeO₄ tetrahedron are characteristic and can be used to confirm the presence of the tellurate anion.

Experimental Protocol: Vibrational Spectroscopy

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: For solid samples like this compound, the potassium bromide (KBr) pellet technique is commonly used. A small amount of the finely ground sample is mixed with dry, spectroscopic grade KBr. The mixture is then pressed under high pressure to form a transparent pellet.

-

Data Acquisition: A background spectrum of a pure KBr pellet is recorded first, followed by the spectrum of the sample pellet. The analysis is typically performed in the mid-infrared range (4000-400 cm⁻¹).

-

-

Raman Spectroscopy:

-

Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide.

-

Data Acquisition: A laser of a specific wavelength (e.g., 532 nm, 785 nm) is focused on the sample. The scattered light is collected and analyzed to generate the Raman spectrum.

-

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and phase transitions of this compound.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is useful for determining the decomposition temperature and studying the stoichiometry of thermal decomposition reactions.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can detect phase transitions, such as melting and solid-solid transitions, and determine their associated enthalpy changes.

Experimental Protocol: Thermal Analysis

-

Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in an appropriate crucible (e.g., alumina, platinum).

-

Data Acquisition: The crucible is placed in the TGA or DSC instrument. The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen, air). The change in mass (TGA) or heat flow (DSC) is recorded as a function of temperature.

Expected Thermal Behavior

The thermal dissociation of this compound is expected to occur at elevated temperatures. The decomposition of K₂H₄TeO₆ to K₂TeO₄ is a known process.[1] Further heating of K₂TeO₄ would likely lead to the formation of potassium tellurite (K₂TeO₃) and other potassium-tellurium oxides.[1]

Structural Analysis Techniques Overview

Caption: Overview of structural analysis techniques for K₂TeO₄.

Conclusion

This technical guide has detailed the primary synthesis routes for this compound, emphasizing the neutralization of telluric acid and the thermal decomposition of potassium hydrogen tellurate. The structural analysis section provided a comprehensive summary of the crystallographic data for K₂TeO₄, confirming its monoclinic crystal structure. While specific spectroscopic and thermal analysis data for K₂TeO₄ are not widely available, the standard methodologies for these characterization techniques have been outlined. The information presented herein serves as a valuable resource for researchers and professionals requiring a foundational understanding of the synthesis and structural properties of this compound for applications in materials science, chemical research, and potentially in the development of new therapeutic agents.

References

An In-depth Technical Guide to the Crystal Structure of Hydrated Potassium Tellurates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of various hydrated potassium tellurates. It includes detailed crystallographic data, experimental protocols for their synthesis and characterization, and visualizations of experimental workflows.

Introduction

Hydrated potassium tellurates are a class of inorganic compounds that have garnered interest in materials science and other research fields. The incorporation of water molecules into the crystal lattice of potassium tellurate (B1236183) (K₂TeO₄) can lead to a variety of distinct crystal structures with unique properties. Understanding these structures is crucial for the development of new materials with tailored functionalities. This guide summarizes the key findings from crystallographic studies on several hydrated potassium tellurate species.

Crystal Structure Data

The following tables summarize the crystallographic data for several known hydrated potassium tellurates. These compounds exhibit a range of crystal systems and space groups, reflecting the diverse ways in which water molecules and tellurate anions can arrange in the solid state.

Table 1: Crystallographic Data for Hydrated Potassium Tellurates

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| K₂[Te₄O₈(OH)₁₀] | Monoclinic | P2₁/c | 5.592(1) | 8.283(2) | 16.255(3) | 90 | 99.62(3) | 90 | 2 | [1] |

| K₂[TeO₂(OH)₄] | Triclinic | P-1 | - | - | - | - | - | - | - | [2] |

| K₃HP₂O₇·Te(OH)₆·H₂O | - | - | - | - | - | - | - | - | - | [3] |

| K₂[Te₃O₈(OH)₄] | - | - | - | - | - | - | - | - | - | [4] |

| K₈.₅[Te₆O₂₇H₉]·17.5H₂O | - | - | - | - | - | - | - | - | - | [2] |

Data for some compounds are incomplete due to limited information in the available search results. A full literature review would be required to populate all fields.

Experimental Protocols

The synthesis of hydrated potassium tellurates often involves hydrothermal methods or crystallization from aqueous solutions under controlled conditions. The following are representative experimental protocols based on available literature.

Hydrothermal Synthesis of K₂[Te₄O₈(OH)₁₀][1]

This method involves the reaction of potassium tellurite (B1196480) and telluric acid in an acidic medium under hydrothermal conditions.

-

Reactants : Potassium tellurite (K₂TeO₃), Telluric acid (H₆TeO₆).

-

Solvent : Deionized water, acidified to a specific pH.

-

Apparatus : Teflon-lined stainless steel autoclave.

-

Procedure : a. A stoichiometric mixture of potassium tellurite and telluric acid is placed in the Teflon liner. b. The liner is filled with acidified deionized water to approximately 75% of its volume. c. The autoclave is sealed and heated to a temperature of 200-250 °C for a period of 48-72 hours. d. The autoclave is then allowed to cool slowly to room temperature over 24 hours. e. The resulting crystals are filtered, washed with deionized water and ethanol, and dried in air.

-

Characterization : The crystal structure is determined using single-crystal X-ray diffraction. Thermal analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry) is used to study its decomposition.

Hydroflux Synthesis of K₂[TeO₂(OH)₄][2]

This method utilizes a potassium hydroxide (B78521) (KOH) hydroflux to facilitate crystal growth.

-

Reactants : Ammonium tellurate ((NH₄)₂TeO₄).

-

Flux : Concentrated potassium hydroxide (KOH) solution.

-

Apparatus : Sealed reaction vessel (e.g., silver ampoule or Teflon-lined autoclave).

-

Procedure : a. Ammonium tellurate is dissolved in a concentrated KOH solution within the reaction vessel. b. The vessel is sealed and heated to 200 °C for several days. c. The system is cooled slowly to promote the crystallization of K₂[TeO₂(OH)₄]. d. The crystals are recovered, washed with a dilute acid to remove excess KOH, followed by water and acetone, and then air-dried.

-

Characterization : The structure of the resulting colorless, block-shaped crystals is determined by single-crystal X-ray diffraction.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of hydrated potassium tellurates.

Caption: Hydrothermal synthesis workflow for K₂[Te₄O₈(OH)₁₀].

Caption: Hydroflux synthesis workflow for K₂[TeO₂(OH)₄].

Conclusion

The study of hydrated potassium tellurates reveals a rich structural chemistry. The synthesis methods, particularly hydrothermal and hydroflux techniques, allow for the formation of a variety of compounds with different degrees of hydration and tellurate anion condensation. The detailed crystallographic data presented in this guide serves as a valuable resource for researchers in materials science, inorganic chemistry, and related fields, providing a foundation for further exploration of these fascinating materials and their potential applications. Further research is needed to fully characterize the structures and properties of all possible hydrated this compound phases.

References

Chemical formula and CAS number for potassium tellurate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying a Common Point of Confusion

In the field of inorganic chemistry and microbiology, a significant point of confusion exists between two related compounds: potassium tellurate (B1236183) and potassium tellurite (B1196480). This guide focuses specifically on potassium tellurate (K₂TeO₄) . It is crucial to distinguish it from potassium tellurite (K₂TeO₃), which is far more commonly cited in biological research, particularly as a selective agent in microbiological media.[1][2] The tellurate anion (TeO₄²⁻) features tellurium in its higher +6 oxidation state, in contrast to the tellurite anion (TeO₃²⁻) where tellurium is in the +4 oxidation state. This difference in oxidation state dictates their distinct chemical properties and reactivity.

This document serves as a technical resource on the current understanding of this compound, compiling available data on its chemical identity, properties, and known applications. It will also highlight the limited availability of in-depth biological data for this specific compound.

Chemical Formula and CAS Numbers

The chemical identity of this compound is defined by its formula and CAS (Chemical Abstracts Service) numbers, which vary for its anhydrous and hydrated forms.

| Compound Name | Chemical Formula | Form | CAS Number |

| This compound | K₂TeO₄ | Anhydrous | 15571-91-2[3] |

| This compound Hydrate | K₂TeO₄·xH₂O | Hydrated | 314041-10-6 |

Physicochemical Properties

This compound is a white crystalline solid.[3] As a salt of a strong base (potassium hydroxide) and a weak acid (telluric acid), its solutions in water are expected to be alkaline. The primary characteristic of the tellurate ion is its strong oxidizing potential, owing to the high oxidation state of tellurium (+6).

Summary of Quantitative Data

The following table summarizes the key quantitative properties of anhydrous this compound.

| Property | Value | Reference |

| Molecular Weight | 269.8 g/mol | [3] |

| Exact Mass | 271.8132942 Da | [3] |

| Hydrogen Bond Acceptor Count | 4 | |

| Topological Polar Surface Area | 80.3 Ų | [3] |

| Heavy Atom Count | 7 | |

| Complexity | 62.2 | [3] |

Synthesis and Reactivity

While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in the readily available literature, its preparation would conceptually involve the reaction of telluric acid (H₆TeO₆ or H₂TeO₄) with a stoichiometric amount of potassium hydroxide. The resulting salt can then be isolated through crystallization.

The reactivity of this compound is dominated by its oxidizing properties. The Te(VI) center is susceptible to reduction to lower oxidation states, most commonly to Te(IV) in the form of tellurite.

Caption: Conceptual reaction pathway for the synthesis of this compound.

Applications

Information on the specific applications of this compound is limited. Based on its chemical properties as a strong oxidizing agent, it may find use in:

-

Organic Synthesis: As an oxidizing reagent in specific chemical transformations.

-

Materials Science: As a precursor for the synthesis of other tellurium-containing materials.

-

Analytical Chemistry: As a reagent in certain analytical procedures.

It is important to note that for many applications, particularly in microbiology, potassium tellurite (K₂TeO₃) is the compound of choice and is often mistakenly referred to as this compound.[1][2]

Biological Activity and Signaling Pathways

There is a notable lack of specific research in the public domain detailing the biological activity, toxicity, or interaction of this compound (K₂TeO₄) with cellular signaling pathways.

In contrast, the biological effects of potassium tellurite (K₂TeO₃) are well-documented. Potassium tellurite is known to be toxic to many microorganisms, and this toxicity is believed to stem from its ability to induce oxidative stress through the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals.[4][5] This leads to damage to cellular components, including proteins and lipids.[5] Bacteria that are resistant to tellurite often possess mechanisms to reduce the tellurite ion to its less toxic elemental form (Te⁰), which manifests as black deposits within the cells.[4]

The toxic mechanism of potassium tellurite in E. coli, for example, involves the upregulation of genes responsive to oxidative stress, such as sodA, sodB, and soxS.[5]

Caption: Known signaling pathway for potassium tellurite toxicity.

It must be emphasized that the signaling pathway described above pertains to potassium tellurite (K₂TeO₃), and similar studies on this compound (K₂TeO₄) are not currently available.

Experimental Protocols

Conclusion

This compound (K₂TeO₄) is a distinct chemical entity from the more commonly studied potassium tellurite (K₂TeO₃). Its identity is well-defined by its chemical formula and CAS number. While its properties as a strong oxidizing agent suggest potential applications in synthesis and materials science, there is a significant gap in the scientific literature regarding its specific uses, detailed experimental protocols, and its effects on biological systems. For researchers in drug development and life sciences, it is critical to recognize this distinction and to note that the vast majority of biological and toxicological data attributed to "this compound" in various sources likely refers to potassium tellurite. Future research is needed to fully characterize the potential of this compound and to explore its unique properties.

References

Unraveling the Enigma: The Multifaceted Toxicity of Potassium Tellurite in Bacteria

A Technical Guide for Researchers and Drug Development Professionals

Potassium tellurite (B1196480) (K₂TeO₃), a highly toxic oxyanion, has long been recognized for its potent antimicrobial properties. Its utility as a selective agent in microbiology underscores its lethality to a broad spectrum of bacteria at concentrations as low as 1 µg/mL.[1][2] This technical guide delves into the intricate molecular mechanisms underpinning potassium tellurite's toxicity in bacteria, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore its impact on cellular homeostasis, enzymatic function, and metabolic pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Toxicity Mechanisms: A Multi-Pronged Assault

The antibacterial action of potassium tellurite is not attributed to a single mode of action but rather a cascade of deleterious effects on fundamental cellular processes. The primary mechanisms can be broadly categorized as the induction of severe oxidative stress, disruption of intracellular pH and essential mineral ion homeostasis, and direct enzymatic inhibition.

The Onslaught of Oxidative Stress

A central tenet of tellurite toxicity is its ability to generate reactive oxygen species (ROS) within the bacterial cell.[2][3][4] The intracellular reduction of the tellurite oxyanion (TeO₃²⁻) is a key event that triggers the formation of superoxide (B77818) radicals (O₂⁻).[3][4] This initial burst of ROS initiates a chain reaction of cellular damage.

-

Protein and Lipid Damage: The generated superoxide radicals can lead to the oxidation of cytoplasmic proteins, resulting in an increase in protein carbonyl content.[2][3] Furthermore, membrane lipids are susceptible to peroxidation, a process that can be quantified by measuring thiobarbituronic acid-reactive substances (TBARs).[2][3]

-

Induction of Stress Responses: Bacteria respond to this oxidative assault by upregulating specific stress response genes. For instance, in Escherichia coli, exposure to potassium tellurite induces the transcription of the ibpA gene, which encodes a small heat shock protein associated with superoxide resistance.[2][3][4] Additionally, the soxS gene, a key regulator of the oxidative stress response, and genes encoding superoxide dismutase (sodA, sodB) and catalase (katG) are also transcriptionally activated.[3][5]

Disruption of Intracellular Homeostasis

Recent research has unveiled a previously uncharacterized mechanism of tellurite toxicity: the simultaneous disruption of intracellular pH and magnesium (Mg²⁺) homeostasis.[6]

-

Intracellular Acidification: Upon entering the bacterial cell, potassium tellurite induces a rapid influx of protons, leading to a significant drop in intracellular pH. In E. coli, the pH can decrease from a neutral 7.5 to a more acidic 6.3 within three hours of exposure to a minimal inhibitory concentration (MIC) of tellurite.[6]

-

Magnesium Imbalance: This acidification is linked to a dramatic decrease in the cellular magnesium content.[6] Tellurite appears to enhance the efflux of Mg²⁺ from the cell while reducing its influx.[6] Given that magnesium is a crucial cofactor for numerous enzymes and is essential for ribosome stability and function, its depletion has profound consequences for cellular metabolism and protein synthesis.[6]

Enzymatic Inhibition and Metabolic Interference

Potassium tellurite directly and indirectly inhibits the activity of several key enzymes, further crippling the bacterial cell.

-

Inactivation of [Fe-S] Cluster Enzymes: Enzymes containing iron-sulfur ([Fe-S]) clusters are particularly vulnerable to the oxidative stress induced by tellurite. Aconitase, a key enzyme in the citric acid cycle, is a prime example of an [Fe-S] enzyme that is inactivated upon tellurite exposure.[3][4]

-

Interference with Cysteine Metabolism: Tellurite toxicity is also linked to the disruption of cysteine metabolism. Genes involved in cysteine biosynthesis are upregulated in the presence of tellurite, suggesting that the cell attempts to counteract the depletion of cellular thiols, such as glutathione, which are oxidized by the toxicant.[7]

-

Impact on Glycolysis: The glycolytic pathway is also affected by tellurite-mediated oxidative stress. While glucose consumption may increase, the activities of key regulatory enzymes like phosphofructokinase and pyruvate (B1213749) kinase are diminished.[8]

Quantitative Data on Potassium Tellurite Toxicity

The following tables summarize key quantitative data from studies on the effects of potassium tellurite on bacteria, providing a basis for comparative analysis.

| Parameter | Bacterium | Value | Reference |

| Minimal Inhibitory Concentration (MIC) | Escherichia coli wt | 2.0 µg/ml | [3] |

| Minimal Inhibitory Concentration (MIC) | Escherichia coli sodA sodB | 0.01 µg/ml | [3] |

| Minimal Inhibitory Concentration (MIC) | Escherichia coli soxS | 0.75 µg/ml | [3] |

| Minimal Inhibitory Concentration (MIC) | Escherichia coli ibpA | 0.06 µg/ml | [3] |

| Minimal Inhibitory Concentration (MIC) | Escherichia coli katG | 1.5 µg/ml | [3] |

| Intracellular pH Drop | Escherichia coli MG1655 | From 7.5 to 6.3 in 3 hours | [6] |

| Cellular Magnesium Reduction | Escherichia coli MG1655 | 31%–73% decrease | [6] |

Table 1: Minimal Inhibitory Concentrations (MIC) and Homeostasis Disruption.

| Enzyme/Process | Bacterium | Effect of Tellurite | Quantitative Change | Reference |

| Aconitase Activity | Escherichia coli | Decrease | Significant decrease | [3] |

| Superoxide Dismutase (SOD) Activity | Escherichia coli | Increase | Significant increase | [3] |

| Protein Carbonyl Content | Escherichia coli | Increase | 4-fold increase | [3] |

| Thiobarbituric Acid-Reactive Substances (TBARs) | Escherichia coli | Increase | Significant increase | [3] |

| ibpA Promoter Activation | Escherichia coli | Induction | 10-fold induction | [3] |

Table 2: Effects of Potassium Tellurite on Enzymatic Activity and Cellular Damage Markers.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the toxicity of potassium tellurite.

Determination of Minimal Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of potassium tellurite that inhibits the visible growth of a bacterium.

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Luria-Bertani broth)

-

Sterile 96-well microtiter plates

-

Potassium tellurite stock solution (filter-sterilized)

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare a serial two-fold dilution of the potassium tellurite stock solution in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 10⁵ CFU/mL).

-

Include a positive control well (bacteria in medium without tellurite) and a negative control well (medium only).

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C for E. coli) for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of potassium tellurite that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the level of intracellular ROS generated in bacteria upon exposure to potassium tellurite.

Materials:

-

Bacterial culture

-

Potassium tellurite

-

2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) probe

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Protocol:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Expose the cells to a sub-lethal concentration of potassium tellurite for a defined period (e.g., 30 minutes).

-

Harvest the cells by centrifugation and wash them with PBS.

-

Resuspend the cells in PBS containing H₂DCFDA (e.g., 10 µM) and incubate in the dark for 30 minutes. H₂DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively).

-

Normalize the fluorescence intensity to the cell density (OD₆₀₀).

Aconitase Activity Assay

Objective: To measure the activity of the [Fe-S] enzyme aconitase in bacterial cell extracts.

Materials:

-

Bacterial cell pellets (from control and tellurite-treated cultures)

-

Lysis buffer (e.g., Tris-HCl with lysozyme)

-

Aconitase assay buffer (containing cis-aconitate)

-

Spectrophotometer

Protocol:

-

Prepare crude cell extracts by lysing the bacterial pellets.

-

Centrifuge the lysate to remove cell debris.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

Initiate the aconitase reaction by adding a known amount of cell extract to the assay buffer containing the substrate cis-aconitate.

-

Monitor the conversion of cis-aconitate to isocitrate by measuring the increase in absorbance at 240 nm over time.

-

Calculate the specific activity of aconitase (units per mg of protein).

Visualizing the Mechanisms of Toxicity

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships involved in potassium tellurite toxicity.

Caption: Overview of Potassium Tellurite Toxicity Pathway in Bacteria.

Caption: General Workflow for Key Experimental Protocols.

Bacterial Resistance to Potassium Tellurite

Bacteria have evolved various mechanisms to counteract the toxic effects of potassium tellurite. A primary strategy is the enzymatic reduction of the soluble and toxic TeO₃²⁻ to its insoluble and less toxic elemental form, Te⁰, which often manifests as black intracellular deposits.[1][9] This reduction can be mediated by various enzymes, including nitrate (B79036) reductases and catalases.[9][10]

Several genetic determinants are associated with tellurite resistance. The ter operon, found on plasmids and chromosomes, confers high-level resistance.[5][11] Other genes, such as tehA and tehB, are also implicated in tellurite resistance, potentially through efflux mechanisms.[1] Furthermore, the upregulation of cysteine metabolism genes suggests that maintaining a robust pool of cellular thiols is a crucial defense strategy.[7]

Conclusion and Future Directions

The toxicity of potassium tellurite in bacteria is a complex and multifaceted process, involving a concerted attack on cellular redox balance, ionic homeostasis, and enzymatic function. The generation of reactive oxygen species remains a cornerstone of its mechanism, but the recently identified role of intracellular acidification and magnesium disruption adds a new dimension to our understanding.

For drug development professionals, the synergistic potential of potassium tellurite with conventional antibiotics presents an exciting avenue for combating drug-resistant pathogens.[6] By disrupting fundamental cellular processes, tellurite may lower the effective concentration of other antibiotics and overcome existing resistance mechanisms.

Future research should continue to elucidate the precise molecular targets of tellurite and the interplay between its various toxic effects. A deeper understanding of bacterial resistance mechanisms will be crucial for developing strategies to circumvent them. The continued exploration of this "ancient enigma" holds significant promise for the development of novel antimicrobial therapies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Bacterial Toxicity of Potassium Tellurite: Unveiling an Ancient Enigma | PLOS One [journals.plos.org]

- 3. Bacterial Toxicity of Potassium Tellurite: Unveiling an Ancient Enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial toxicity of potassium tellurite: unveiling an ancient enigma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The antibacterial effect of tellurite is achieved through intracellular acidification and magnesium disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchers.unab.cl [researchers.unab.cl]

- 9. Extreme Environments and High-Level Bacterial Tellurite Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Potential of tellurite resistance in heterotrophic bacteria from mining environments - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: Potassium Tellurite's Role in Reactive Oxygen Species Generation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Executive Summary

Potassium tellurite (B1196480) (K₂TeO₃), a deceptively simple inorganic salt, has garnered significant attention in the scientific community for its potent antimicrobial properties and, more recently, for its potential applications in cancer therapy. The core of its biological activity lies in its profound ability to induce cellular toxicity, a process intricately linked to the generation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the mechanisms by which potassium tellurite triggers ROS production, the downstream cellular consequences, and the experimental methodologies used to investigate these phenomena. For researchers and drug development professionals, understanding these fundamental processes is crucial for harnessing the therapeutic potential of tellurite-based compounds while mitigating their toxicity.

Introduction: The Enigmatic Toxicity of Tellurite

Tellurium, a rare metalloid, is predominantly encountered in biological systems in its soluble oxyanion forms, tellurite (TeO₃²⁻) and tellurate (B1236183) (TeO₄²⁻). Of these, tellurite is significantly more toxic to a wide range of organisms, from bacteria to mammalian cells.[1][2] The primary mechanism of this toxicity is now understood to be the induction of severe oxidative stress through the prolific generation of ROS.[3][4][5] This guide will delve into the biochemical underpinnings of this process, providing a detailed examination of the molecular players and pathways involved.

The Core Mechanism: Reduction of Tellurite and Superoxide (B77818) Formation

The central event in tellurite-induced ROS generation is the intracellular reduction of the tellurite oxyanion (Te⁴⁺) to its elemental, less toxic form, metallic tellurium (Te⁰). This reduction process, however, is not a benign detoxification step. Instead, it is a highly reactive process that directly leads to the formation of superoxide radicals (O₂•⁻), a primary ROS.[3][4]

This phenomenon has been observed in both prokaryotic and eukaryotic systems. In bacteria such as Escherichia coli, the reduction is mediated by various cellular components, including thiols and cellular reductases.[4] The generated superoxide is a key contributor to the bactericidal effects of tellurite.[3][5] Similarly, in mammalian cells, tellurite exposure leads to a significant increase in intracellular ROS levels.[6][7]

The interaction with cellular thiols, particularly glutathione (B108866) (GSH), is a critical aspect of tellurite's mechanism. Tellurite has been shown to be a strong oxidizing agent that can deplete the intracellular pool of reduced thiols, further compromising the cell's antioxidant defenses.[2]

The following diagram illustrates the central mechanism of tellurite-induced superoxide generation.

Figure 1: The core mechanism of potassium tellurite-induced superoxide generation.

Key Signaling Pathways and Cellular Responses

The initial burst of superoxide triggers a cascade of downstream events and activates specific cellular signaling pathways in response to the oxidative stress.

Oxidative Damage to Cellular Components

The generated ROS, primarily superoxide, can inflict widespread damage on vital cellular macromolecules:

-

Lipid Peroxidation: Superoxide can initiate the peroxidation of membrane lipids, leading to the formation of thiobarbiturates reactive substances (TBARS) and compromising membrane integrity and function.[3][4]

-

Protein Oxidation: Proteins are also targets of ROS, leading to the formation of protein carbonyls. This oxidative damage can result in loss of protein function and the accumulation of aggregated proteins.[3][4]

-

DNA Damage: While superoxide itself is not highly reactive with DNA, it can contribute to the formation of more potent ROS, such as the hydroxyl radical (•OH), which can cause single- and double-strand DNA breaks.[6]

Cellular Stress Response Pathways

Cells have evolved intricate defense mechanisms to counteract oxidative stress. Exposure to potassium tellurite activates several of these pathways:

-

Induction of Antioxidant Enzymes: In bacterial systems, tellurite exposure leads to the upregulation of genes encoding antioxidant enzymes, such as superoxide dismutase (sodA, sodB) and catalase. This is often mediated by the activation of the soxS transcription factor, a key regulator of the oxidative stress response.[3]

-

Inactivation of ROS-Sensitive Enzymes: A key indicator of tellurite-induced oxidative stress is the inactivation of enzymes containing iron-sulfur clusters, which are particularly susceptible to damage by superoxide. Aconitase is a well-characterized example of such an enzyme, and its decreased activity serves as a reliable biomarker for intracellular superoxide production.[4][5]

The following diagram depicts the signaling cascade initiated by tellurite-induced ROS.

Figure 2: Signaling pathways activated by potassium tellurite-induced ROS.

Quantitative Data on Tellurite-Induced Oxidative Stress

The following tables summarize quantitative data from studies on the effects of potassium tellurite on various markers of oxidative stress.

Table 1: Effect of Potassium Tellurite on ROS Production and Oxidative Damage Markers in E. coli

| Parameter | K₂TeO₃ Concentration | Exposure Time | Observation | Reference |

| Intracellular ROS | 0.5 - 1.0 µg/ml | 28 min | Proportional increase in ROS levels, measured by H₂DCFDA fluorescence. | [3][4] |

| Protein Carbonyls | 0.5 µg/ml | 30 min | Significant increase in protein carbonyl content. | [3] |

| TBARS | 0.5 µg/ml | 30 min | Notable increase in thiobarbituric acid reactive substances. | [3][4] |

Table 2: Effect of Potassium Tellurite on Enzyme Activity in E. coli

| Enzyme | K₂TeO₃ Concentration | Exposure Time | Observation | Reference |

| Aconitase | Not specified | Not specified | Important decrease in aconitase activity. | [4] |

Table 3: Effect of Potassium Tellurite on ROS Production and Cell Viability in Mammalian Cells

| Cell Line | K₂TeO₃ Concentration | Exposure Time | Observation | Reference |

| U2OS | 0.6 mM | 3 h | Significant induction of ROS accumulation. | [6] |

| TLT | 0.01 - 0.1 mM | 1 h | Concentration-dependent ROS formation. | [7] |

| U2OS | 0.6 - 5 mM | 3 - 12 h | Dose- and time-dependent decrease in cell viability. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess potassium tellurite-induced ROS generation and oxidative damage.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (H₂DCFDA)

This assay is widely used for the general detection of ROS within cells. H₂DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

-

Potassium tellurite (K₂TeO₃) stock solution

-

2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium (phenol red-free)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)

Protocol:

-

Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Remove the culture medium and wash the cells once with pre-warmed PBS.

-

Prepare a working solution of H₂DCFDA (e.g., 10-20 µM) in pre-warmed, phenol (B47542) red-free cell culture medium.

-

Add the H₂DCFDA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Remove the H₂DCFDA solution and wash the cells twice with pre-warmed PBS.

-

Add fresh, pre-warmed, phenol red-free medium containing the desired concentrations of potassium tellurite to the wells. Include untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 30 minutes to 3 hours).

-

Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Assessment of Lipid Peroxidation via Thiobarbituric Acid Reactive Substances (TBARS) Assay

This colorimetric assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbiturates acid (TBA) to form a colored adduct that can be quantified spectrophotometrically.

Materials:

-

Cell or tissue lysate

-

Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

-

Trichloroacetic acid (TCA) solution (e.g., 10-20% w/v)

-

Malondialdehyde (MDA) standard

-

Spectrophotometer

Protocol:

-

Harvest and lyse cells treated with potassium tellurite and untreated controls.

-

To a defined volume of lysate, add an equal volume of TCA solution to precipitate proteins.

-

Incubate on ice for 15 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube.

-

Add TBA solution to the supernatant.

-

Incubate the mixture in a boiling water bath for 10-15 minutes to allow for color development.

-

Cool the samples to room temperature.

-

Measure the absorbance of the samples and MDA standards at ~532 nm.

-

Calculate the concentration of TBARS in the samples based on the MDA standard curve.

Quantification of Protein Oxidation via Dinitrophenylhydrazine (DNPH) Assay

This assay is the most common method for quantifying protein carbonylation. The carbonyl groups on oxidized proteins react with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable dinitrophenylhydrazone product, which can be measured spectrophotometrically.

Materials:

-

Protein extract from treated and control cells

-

2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 10 mM in 2 M HCl)

-

Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

-

Ethanol/Ethyl acetate (B1210297) (1:1 v/v) wash solution

-

Guanidine (B92328) hydrochloride solution (e.g., 6 M)

-

Spectrophotometer

Protocol:

-

Extract total protein from potassium tellurite-treated and untreated control cells.

-

To a known amount of protein, add an equal volume of DNPH solution. For a negative control, add 2 M HCl without DNPH.

-

Incubate at room temperature for 1 hour in the dark, with occasional vortexing.

-

Precipitate the protein by adding an equal volume of 20% TCA.

-

Incubate on ice for 10 minutes.

-

Centrifuge to pellet the protein and discard the supernatant.

-

Wash the protein pellet multiple times with the ethanol/ethyl acetate solution to remove any free DNPH.

-

Resuspend the final protein pellet in guanidine hydrochloride solution.

-

Measure the absorbance at ~370 nm.

-

The carbonyl content can be calculated using the molar extinction coefficient of DNPH.

Measurement of Aconitase Activity

Aconitase activity can be measured using a coupled enzyme assay where the product of the aconitase reaction, isocitrate, is used as a substrate for isocitrate dehydrogenase, leading to the reduction of NADP⁺ to NADPH, which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Mitochondrial or cytosolic extracts

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Cis-aconitate (substrate)

-

Isocitrate dehydrogenase

-

NADP⁺

-

Spectrophotometer capable of reading at 340 nm

Protocol:

-

Isolate mitochondrial or cytosolic fractions from cells treated with potassium tellurite and untreated controls.

-

In a cuvette, combine the assay buffer, NADP⁺, and isocitrate dehydrogenase.

-

Add the cell extract to the cuvette and incubate for a few minutes to establish a baseline.

-

Initiate the reaction by adding the substrate, cis-aconitate.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

-

The rate of change in absorbance is proportional to the aconitase activity in the sample.

The following diagram provides a general workflow for investigating tellurite-induced ROS.

Figure 3: A general experimental workflow for studying potassium tellurite-induced ROS.

Conclusion and Future Directions

Potassium tellurite's ability to generate reactive oxygen species is a fundamental aspect of its biological activity. The reduction of tellurite to its elemental form fuels the production of superoxide, which in turn initiates a cascade of oxidative damage to lipids, proteins, and DNA, ultimately leading to cell death. This mechanism is the basis for its antimicrobial efficacy and is being explored for its potential in anticancer therapies.

For drug development professionals, a thorough understanding of these processes is paramount. Future research should focus on:

-

Elucidating the specific enzymatic players involved in tellurite reduction in different cell types to identify potential targets for modulating its toxicity.

-

Developing strategies to selectively target tellurite-induced ROS to cancer cells while minimizing damage to healthy tissues.

-

Investigating the interplay between tellurite-induced oxidative stress and other cellular signaling pathways, such as apoptosis and autophagy.

By continuing to unravel the complexities of tellurite-induced ROS generation, the scientific community can pave the way for the development of novel therapeutic agents that leverage this potent, yet controllable, mechanism of cellular toxicity.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Bacterial Toxicity of Potassium Tellurite: Unveiling an Ancient Enigma | PLOS One [journals.plos.org]

- 4. Bacterial Toxicity of Potassium Tellurite: Unveiling an Ancient Enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacterial toxicity of potassium tellurite: unveiling an ancient enigma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tellurite Promotes Stress Granules and Nuclear SG-Like Assembly in Response to Oxidative Stress and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. farm.ucl.ac.be [farm.ucl.ac.be]

Unraveling the Genetic Shield: A Technical Guide to Tellurite Resistance in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Tellurite (B1196480), a highly toxic oxyanion of the metalloid tellurium, poses a significant threat to most microorganisms. However, certain bacteria, including strains of Escherichia coli, have evolved sophisticated genetic mechanisms to withstand its cytotoxic effects. This in-depth technical guide provides a comprehensive overview of the core genetic determinants of tellurite resistance in E. coli, offering valuable insights for researchers, scientists, and drug development professionals. This guide details the key genes and operons, presents quantitative data on resistance levels, outlines detailed experimental protocols for assessing tellurite resistance, and visualizes the intricate molecular pathways involved.

Core Genetic Determinants of Tellurite Resistance

The genetic basis of tellurite resistance in E. coli is multifaceted, involving several key genes and operons, some of which are located on the chromosome and others on mobile genetic elements like plasmids.

The ter Operon: A Primary Defense Cassette

The most well-characterized and significant contributor to high-level tellurite resistance is the ter operon.[1][2] This operon, often found on prophage-like elements within the bacterial chromosome or on plasmids, typically consists of a cluster of genes: terZABCDEF.[3][4] While the precise function of each Ter protein is still under investigation, it is understood that they collectively contribute to resistance. The presence and specific subtype of the ter operon can significantly influence the level of tellurite resistance.[4] Studies have shown that the genes terB, terC, terD, and terE are essential for conferring resistance.[5]

The tehAB Operon: A Chromosomally Encoded System

Located on the E. coli chromosome, the tehAB operon is another key player in tellurite resistance.[6] TehA is an inner membrane protein, while TehB is a putative S-adenosyl-L-methionine (SAM)-dependent methyltransferase.[6][7] Overexpression of tehAB has been shown to significantly increase tellurite resistance.[6] The proposed mechanism involves the methylation of tellurite by TehB, a reaction dependent on the cofactor SAM, which likely detoxifies the oxyanion.[7]

The Role of Cysteine Metabolism: The cysK Gene

The gene cysK, encoding O-acetylserine sulfhydrylase (cysteine synthase), has been identified as a contributor to tellurite resistance.[8][9] Overexpression of cysK from various bacterial species in E. coli has been shown to increase tolerance to tellurite.[8] This suggests that an enhanced capacity for cysteine biosynthesis plays a protective role, possibly by replenishing cellular thiol pools that are depleted by the oxidative stress induced by tellurite.[9]

Other Contributing Genetic Factors

Beyond these primary determinants, other genes and pathways contribute to the overall tellurite resistance phenotype in E. coli. These include genes involved in:

-

Nitrate (B79036) Reductase (narGHI): The membrane-bound nitrate reductase has been shown to be capable of reducing tellurite, which may contribute to detoxification.

-

Oxidative Stress Response (e.g., sodA, sodB, katG, soxS): Given that tellurite toxicity is partly mediated by the generation of reactive oxygen species (ROS), genes involved in mitigating oxidative stress are crucial for survival in the presence of tellurite.[10]

-

Phosphate (B84403) Transport: Evidence suggests that tellurite may enter the cell through phosphate transport systems, and mutations in these systems can lead to low-level resistance.[3]

Quantitative Data on Tellurite Resistance

The level of tellurite resistance, typically measured as the Minimum Inhibitory Concentration (MIC), varies significantly depending on the genetic background of the E. coli strain. The following tables summarize key quantitative data from the literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of Potassium Tellurite (K₂TeO₃) for E. coli Strains

| Strain/Genotype | Relevant Genetic Determinant(s) | MIC (µg/mL) | Reference(s) |

| E. coli K-12 (Wild-Type) | Baseline | ~1 | [3][11] |

| E. coli with ter operon (Type 1, 2, 3) | terZABCDEF | 16 - 256 | [4] |

| E. coli with ter operon (Type 4) | terZABCDEF | Significantly lower than Type 1, 2, 3 | [4] |

| E. coli overexpressing tehAB | tehAB | 128 | [7] |

| E. coli mutant (Tel) | Uncharacterized, non-plasmid mediated | ~10 | [3] |

| E. coli O157:H7 (ter-negative, tehA mutation) | tehA (point mutation) | 12-fold higher than parent | [6] |

| E. coli expressing B. stearothermophilus cysK | cysK | 10-fold higher than host | [8] |

Table 2: Effect of Gene Knockouts on Tellurite Susceptibility

| Gene Knockout | Effect on Tellurite Resistance | Reference(s) |

| terB, terC, terD, terE | Loss of resistance | [5] |

| terF | No significant impact on resistance | [5] |

| sodA sodB | Hypersensitivity to tellurite | [10] |

| cysK | Increased sensitivity to tellurite | [12] |

Experimental Protocols

Accurate assessment of tellurite resistance is crucial for research and development. The following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard for quantifying the susceptibility of bacteria to an antimicrobial agent.[13]

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Potassium tellurite (K₂TeO₃) stock solution (filter-sterilized)

-

E. coli culture grown to exponential phase (OD₆₀₀ ≈ 0.5)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare Tellurite Dilutions:

-

Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the K₂TeO₃ stock solution (at twice the highest desired concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard the final 50 µL from well 10. Well 11 will serve as a growth control (no tellurite), and well 12 as a sterility control (no bacteria).

-

-

Prepare Bacterial Inoculum:

-

Dilute the exponential phase E. coli culture in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of potassium tellurite that completely inhibits visible growth of the bacteria. Growth is indicated by turbidity in the well.

-

Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol allows for the quantification of the expression levels of tellurite resistance genes in response to tellurite exposure.

Materials:

-

E. coli cultures (treated with and without a sub-lethal concentration of K₂TeO₃)

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and cDNA synthesis kit

-

qPCR instrument

-

qPCR master mix (containing SYBR Green or other fluorescent dye)

-

Gene-specific primers for target genes (e.g., terZ, tehA, cysK) and a housekeeping gene (e.g., rpoB, gapA) for normalization.

Procedure:

-

Bacterial Culture and Treatment:

-

Grow E. coli cultures to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

-

Expose one set of cultures to a sub-lethal concentration of K₂TeO₃ for a defined period (e.g., 1-2 hours). Maintain a parallel set of untreated cultures as a control.

-

-

RNA Extraction and Purification:

-

Harvest the bacterial cells by centrifugation.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and a cDNA synthesis kit.

-

-

Quantitative PCR:

-

Set up qPCR reactions containing the cDNA template, qPCR master mix, and gene-specific primers for the target and housekeeping genes.

-

Run the qPCR reactions in a real-time PCR instrument using an appropriate thermal cycling program.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in both the treated and untreated samples.

-

Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression in the tellurite-treated samples relative to the untreated controls using the 2-ΔΔCt method.

-

Visualizing the Molecular Landscape

To better understand the relationships between the genetic determinants and the mechanisms of tellurite resistance, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

Figure 1: A simplified signaling pathway of the core genetic determinants of tellurite resistance in E. coli.

References

- 1. journals.asm.org [journals.asm.org]

- 2. The tellurite-resistance determinants tehAtehB and klaAklaBtelB have different biochemical requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tellurite susceptibility and non-plasmid-mediated resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diversity of the Tellurite Resistance Gene Operon in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Increased resistance against tellurite is conferred by a mutation in the promoter region of uncommon tellurite resistance gene tehB in the ter-negative Shiga toxin-producing Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Escherichia coli TehB Requires S-Adenosylmethionine as a Cofactor To Mediate Tellurite Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The product of the cysK gene of Bacillus stearothermophilus V mediates potassium tellurite resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cysteine metabolism-related genes and bacterial resistance to potassium tellurite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bacterial Toxicity of Potassium Tellurite: Unveiling an Ancient Enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Properties of cysK mutants of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Broth microdilution - Wikipedia [en.wikipedia.org]

The Dawn of a Selective Agent: Early Studies on Potassium Tellurite in Bacteriology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The early 20th century marked a pivotal era in microbiology, as the quest for reliable methods to isolate and identify pathogenic bacteria intensified. Before the widespread availability of antibiotics, selective media were crucial tools for both clinical diagnostics and fundamental research. Among the various chemical agents explored, potassium tellurite (B1196480) emerged as a significant player, demonstrating a remarkable ability to suppress the growth of many bacterial species while permitting the cultivation of others. This technical guide delves into the foundational studies on potassium tellurite as a bacterial selective agent, presenting the core data, experimental protocols, and the logical framework of its application as understood by the pioneering scientists of the time.

The Principle of Selective Inhibition

The fundamental principle behind the use of potassium tellurite in bacteriological media is its differential toxicity towards various microorganisms. Early researchers observed that certain bacteria, notably Corynebacterium diphtheriae, the causative agent of diphtheria, exhibited a higher tolerance to tellurite salts compared to many other bacteria commonly found in clinical specimens. This selective pressure allowed for the preferential isolation of the target pathogen from a mixed microbial population. Furthermore, the reduction of tellurite to its elemental form, metallic tellurium, by resistant bacteria resulted in the formation of characteristic black or grey colonies, providing a valuable visual marker for identification.

Quantitative Data from Early Investigations

One of the most comprehensive early studies on the differential action of potassium tellurite was conducted by Gilbert and Humphreys in 1926. Their work provided crucial quantitative data on the inhibitory concentrations of potassium tellurite for a variety of bacterial species. The following table summarizes their key findings, offering a glimpse into the foundational knowledge that guided the formulation of tellurite-based selective media.

| Bacterial Species | Potassium Tellurite Concentration (Dilution) Inhibiting Growth |

| Bacillus diphtheriae (now Corynebacterium diphtheriae) | Growth on 1:8,000; somewhat inhibited at 1:20,000 and 1:22,000 |

| Bacillus pyocyaneus (now Pseudomonas aeruginosa) | No growth at 1:8,000 to 1:100,000 |

| Bacillus subtilis | No growth at 1:8,000 to 1:100,000 |